1,4-Dibromo-1,1,4,4-tetradeuteriobutane
Overview
Description
1,4-Dibromo-1,1,4,4-tetradeuteriobutane is a chemical compound with the molecular formula C4H6Br2D4. It is used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-1,1,4,4-tetradeuteriobutane is represented by the linear formula Br(CH2)4Br . The compound has a molecular weight of 265.92 g/mol.Scientific Research Applications
Asymmetric Synthesis
The study by Berg, Eichenauer, and Pietruszka (2012) highlights the use of a tartrate-derived compound closely related to dibromobutane derivatives in asymmetric organic synthesis. This compound serves as a protecting group for boronic acids, enabling the production of diastereo- and enantiomerically pure organoboron reagents, crucial for various asymmetric syntheses (Berg, Eichenauer, & Pietruszka, 2012).
Polymerization Processes
Zou et al. (2015) describe a C(sp3)–C(sp3) coupling polymerization of alkyl dibromides, including 1,4-dibromobutane, facilitated by a nickel(II) catalyst in the presence of zinc. This process yields polymers with precisely located phenyl pendants, indicating the potential for creating polymers with specific structural properties using dibromobutane derivatives (Zou et al., 2015).
Synthesis of Complex Molecules
Billing and Brinker (2012) report a novel method for converting cyclic ethers into dibromo compounds, demonstrating the versatility of dibromo compounds in synthesizing a range of chemical structures. This method could potentially apply to derivatives of 1,4-Dibromo-1,1,4,4-tetradeuteriobutane for the synthesis of complex molecules (Billing & Brinker, 2012).
properties
IUPAC Name |
1,4-dibromo-1,1,4,4-tetradeuteriobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i3D2,4D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-KHORGVISSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutane-1,1,4,4-D4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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